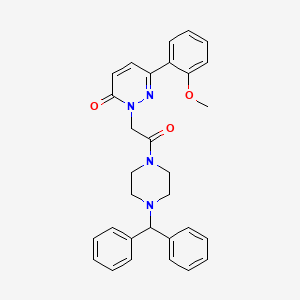![molecular formula C6H11NO3S B3002201 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide CAS No. 1864058-40-1](/img/structure/B3002201.png)
7-Oxabicyclo[2.2.1]heptane-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[221]heptane-2-sulfonamide is a bicyclic compound featuring an oxygen bridge and a sulfonamide group
Mechanism of Action
Target of Action
The primary target of 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide is the estrogen receptor alpha (ERα). This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers .
Mode of Action
This compound interacts with its target, ERα, by inducing its degradation. This degradation is mediated through a proteasome-mediated process . The compound’s interaction with ERα leads to changes in the receptor’s activity, thereby affecting the expression of genes regulated by this receptor .
Biochemical Pathways
The interaction of this compound with ERα affects several biochemical pathways. One of the key pathways influenced is the interleukin-2 (IL2) gene expression pathway. The compound’s action inhibits the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for IL2 gene expression .
Result of Action
The molecular and cellular effects of this compound’s action include the degradation of ERα and the subsequent inhibition of IL2 gene expression. These effects can lead to changes in cellular growth and development, particularly in cells where ERα plays a significant role .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the length and position of the alkyl side chain in the compound have been found to significantly affect its biological activity . .
Biochemical Analysis
Biochemical Properties
It has been suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases . This suggests that 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide may interact with enzymes such as protein phosphatases .
Molecular Mechanism
It is suggested that the degradation of ERα is mediated through proteasome-mediated process
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxabicyclo[2.2.1]heptane-2-sulfonamide typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. The sulfonamide group can be introduced through subsequent reactions involving sulfonyl chlorides and amines under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by sulfonamide formation. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
7-Oxabicyclo[2.2.1]heptane-2-sulfonamide has several applications in scientific research:
Comparison with Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Lacks the sulfonamide group but shares the bicyclic structure.
7-Oxabicyclo[2.2.1]heptane-2-carboxamide: Similar structure with a carboxamide group instead of a sulfonamide.
7-Oxabicyclo[2.2.1]heptane-2-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide.
Uniqueness: 7-Oxabicyclo[2.2.1]heptane-2-sulfonamide is unique due to its combination of a rigid bicyclic structure and a reactive sulfonamide group. This combination allows for specific interactions with biological targets and versatile chemical reactivity .
Properties
IUPAC Name |
7-oxabicyclo[2.2.1]heptane-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c7-11(8,9)6-3-4-1-2-5(6)10-4/h4-6H,1-3H2,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJRBQXKNGFCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1864058-40-1 |
Source


|
| Record name | 7-oxabicyclo[2.2.1]heptane-2-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

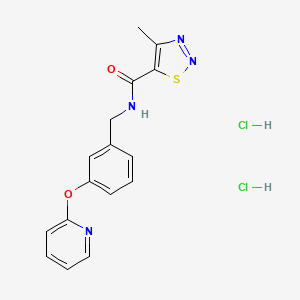
![tert-Butyl N-[1-(5-methylpyridin-2-yl)cyclopropyl]carbamate](/img/structure/B3002125.png)
![N-(4-ethylphenyl)-2-{[5-(hydroxymethyl)-1-{[(propan-2-yl)carbamoyl]methyl}-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B3002126.png)
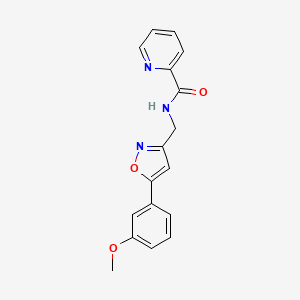
![N-(4-bromophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3002130.png)

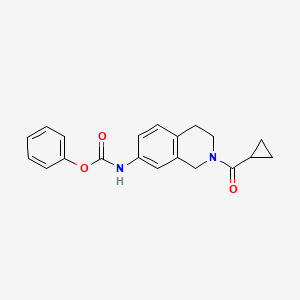
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B3002133.png)

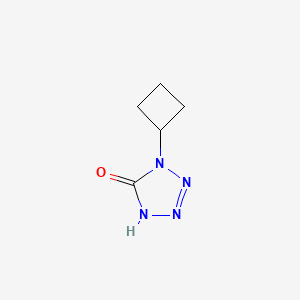
![(Z)-3-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-benzyl-N-(2-hydroxyethyl)propanamide](/img/structure/B3002136.png)
![Ethyl 5-(2-chloro-6-fluorobenzamido)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3002138.png)
